2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid

Medicinal Chemistry Chemical Biology Synthetic Intermediates

Sourcing a sterically and electronically defined isoxazole acetic acid building block often means settling for generic, unsubstituted analogs that lack synthetic handles. This compound resolves that: the 5-chloro substituent enables cross-coupling or SNAr diversification, while the 4-position acetic acid allows direct amide coupling (HATU/EDC) or esterification without protecting group manipulations. - Molecular weight (175.57 g/mol) and cLogP (~1.26) fall within Rule-of-Three guidelines for fragment-based screening. - 95% purity batch-to-batch with sealed, 2-8°C storage ensures stability during multi-campaign use. - Ships ambient within continental US; global delivery available with lead times from 1 week.

Molecular Formula C6H6ClNO3
Molecular Weight 175.57 g/mol
CAS No. 1239758-91-8
Cat. No. B1463164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid
CAS1239758-91-8
Molecular FormulaC6H6ClNO3
Molecular Weight175.57 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1CC(=O)O)Cl
InChIInChI=1S/C6H6ClNO3/c1-3-4(2-5(9)10)6(7)11-8-3/h2H2,1H3,(H,9,10)
InChIKeyNQYMIIDHCSQYER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic Acid (CAS 1239758-91-8): Procurement and Research-Grade Baseline


2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid (CAS 1239758-91-8) is a heterocyclic building block characterized by a 5-chloro-3-methylisoxazole core with a 4-position acetic acid substituent . This compound serves primarily as a synthetic intermediate in medicinal chemistry programs, where the isoxazole scaffold is widely recognized as a pharmacophore in drug discovery targeting anti-inflammatory, antimicrobial, and anticancer indications [1]. The chloro and methyl substitution pattern on the isoxazole ring provides a defined vector for further derivatization via the carboxylic acid handle, enabling amide bond formation, esterification, and other standard carboxylic acid transformations .

2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic Acid: Why In-Class Isoxazole Analogs Cannot Be Freely Substituted


Within the isoxazole acetic acid class, substitution pattern critically governs both reactivity and downstream biological outcomes [1]. The 5-chloro-3-methyl-4-acetic acid substitution pattern of this compound creates a sterically and electronically distinct environment compared to 5-unsubstituted analogs or 3-aryl variants [2]. The 5-chloro substituent serves as a modifiable handle for cross-coupling reactions or nucleophilic aromatic substitution, while the 3-methyl group provides lipophilicity without introducing the metabolic liability of larger alkyl chains [1]. Procurement of this specific substitution pattern is not interchangeable with generic 'isoxazole acetic acid' purchases; the precise positioning of substituents dictates the compound's utility as a synthetic building block and may influence target engagement in biological screening campaigns where minor structural variations produce measurable differences in potency [2].

2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic Acid: Quantified Evidence for Selection


Critical Assessment: Absence of Direct Comparative Biological Activity Data

A comprehensive search of primary literature, patent databases, and authoritative repositories (PubMed, BindingDB, ChEMBL, Guide to Pharmacology) yields no direct quantitative biological activity data for 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetic acid . No IC50, Ki, EC50, or MIC values have been reported for this specific compound against any biological target. Furthermore, no head-to-head comparative studies exist between this compound and any structural analog. The compound's presence in the public domain is limited to vendor catalog listings where it is offered as a research chemical with typical purities of 95% . While the isoxazole scaffold class demonstrates broad bioactivity (including COX inhibition with reported IC50 values ranging from 13 nM to 64 nM for optimized analogs [1]), these class-level observations cannot be directly attributed to or extrapolated for this specific compound without experimental validation.

Medicinal Chemistry Chemical Biology Synthetic Intermediates

Purity Specifications Across Commercial Vendors

Multiple commercial vendors list 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetic acid with a consistent minimum purity specification of 95% . This includes suppliers such as Leyan (Product No. 1323415), ChemScene (Cat. No. CS-0252745), AKSci (Cat. No. 0047DH), and CymitQuimica (Ref. 3D-PZB75891) . The uniformity of this 95% purity specification across independent vendors suggests this represents the standard research-grade quality for this compound.

Chemical Sourcing Procurement Quality Control

Molecular Properties Compared to Closest Structural Analogs

Comparison of calculated molecular properties reveals modest but potentially relevant differences between 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetic acid and its closest commercially available analog, 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid (CAS 1209765-87-6) . The target compound (acetic acid derivative) has molecular weight 175.57 g/mol (C6H6ClNO3), while the propanoic acid analog has molecular weight 189.60 g/mol (C7H8ClNO3) . This 14 g/mol difference, reflecting one additional methylene unit in the carboxylic acid linker, may influence physicochemical properties including lipophilicity (calculated logP difference estimated at +0.5), aqueous solubility, and passive membrane permeability .

Medicinal Chemistry SAR Analysis Computational Chemistry

2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic Acid: Validated Application Scenarios for Procurement


Synthetic Intermediate for Amide and Ester Library Construction

The carboxylic acid functionality enables straightforward conversion to amides via standard coupling reagents (e.g., HATU, EDC/HOBt) or to esters under mild acidic or alkylation conditions . The 5-chloro-3-methylisoxazole core provides a defined scaffold for generating diverse compound libraries in medicinal chemistry hit-to-lead optimization campaigns targeting anti-inflammatory, antimicrobial, or anticancer indications [1].

Fragment-Based Drug Discovery (FBDD) Screening

With a molecular weight of 175.57 g/mol, this compound falls within the 'Rule of Three' guidelines for fragment-based screening (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) . The isoxazole core is a privileged fragment scaffold, and the carboxylic acid handle enables subsequent fragment growing or linking strategies upon identification of initial binding [1].

Negative Control or Counter-Screen Building Block

Given the absence of documented biological activity for this specific compound, it may serve as a negative control scaffold in assay development when paired with structurally related active analogs. Procurement of this compound alongside known active isoxazole derivatives allows for systematic evaluation of substitution pattern contributions to observed activity .

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